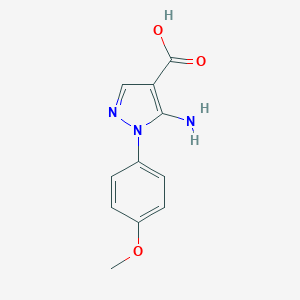

5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Beschreibung

The exact mass of the compound 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)14-10(12)9(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMCPZHFKFCRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393907 | |

| Record name | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14678-95-6 | |

| Record name | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthesis pathway for 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry research. The described methodology is a two-step process commencing with the synthesis of the corresponding ethyl ester, followed by its hydrolysis to yield the final carboxylic acid. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visual diagrams to elucidate the reaction pathway and workflow.

Core Synthesis Pathway

The synthesis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is efficiently achieved through a two-step reaction sequence. The initial step involves the cyclocondensation of (4-methoxyphenyl)hydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate to form Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. The subsequent step is the saponification of the ethyl ester to the desired carboxylic acid.

Caption: Overall synthesis pathway for 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

This procedure details the formation of the intermediate ethyl ester.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (approx.) |

| (4-methoxyphenyl)hydrazine hydrochloride | 174.62 | 20.0 | 0.115 |

| Ethyl (ethoxymethylene)cyanoacetate | 169.16 | 18.6 | 0.110 |

| Potassium carbonate | 138.21 | 15.2 | 0.110 |

| Ethanol | - | 200 mL | - |

Procedure:

-

Combine (4-methoxyphenyl)hydrazine hydrochloride (20.0 g), ethyl (ethoxymethylene)cyanoacetate (18.6 g), and potassium carbonate (15.2 g) in 200 mL of ethanol in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 20 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Collect the precipitated solid by filtration.

-

Dry the solid and recrystallize from ethanol to yield Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate.

Quantitative Data:

| Product | Yield (g) | Yield (%) | Melting Point (°C) |

| Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | 8.1 | 28 | 209-211 |

Step 2: Hydrolysis to 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

This generalized procedure is based on standard saponification methods for pyrazole esters.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (approx.) |

| Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | 261.28 | 8.1 | 0.031 |

| Sodium hydroxide | 40.00 | 2.5 | 0.062 |

| Ethanol | - | 50 mL | - |

| Water | - | 50 mL | - |

| Hydrochloric acid (concentrated) | - | As needed | - |

Procedure:

-

Dissolve Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (8.1 g) in a mixture of ethanol (50 mL) and a solution of sodium hydroxide (2.5 g) in water (50 mL) in a round-bottom flask.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step experimental workflow for the synthesis.

This guide provides a foundational pathway for the synthesis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Researchers may need to optimize reaction conditions and purification methods to suit their specific laboratory settings and purity requirements.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with a pyrazole core. This scaffold is of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines experimental protocols for the determination of key parameters, and discusses its potential biological activities based on related structures.

Chemical Identity and Physical Properties

The fundamental chemical and physical characteristics of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid are summarized below.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | N/A |

| Molecular Formula | C₁₁H₁₁N₃O₃ | [1] |

| Molecular Weight | 233.23 g/mol | [1] |

| Appearance | Off-white amorphous powder | [1] |

| Melting Point | 178-187 °C[1] or 180-185 °C[2] | [1][2] |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

| LogP | Data not available | N/A |

Synthesis

A common route for the synthesis of the ethyl ester of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves the reaction of (4-methoxyphenyl)hydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate in the presence of a base like potassium carbonate, followed by reflux in ethanol.[3] The resulting ester can then be hydrolyzed to the carboxylic acid.

Experimental Protocols

Detailed experimental procedures for determining key physicochemical properties are provided below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature. Impurities typically depress and broaden the melting point range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point apparatus) is used. The capillary tube is placed in the apparatus along with a thermometer.

-

Heating: The sample is heated slowly and steadily, typically at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range.[4][5][6][7]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

pKa Determination

The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).[12][13][14][15]

LogP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then allowed to stand until the phases have completely separated.

-

Analysis: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16][17][18][19]

Potential Biological Activities and Mechanisms

While specific signaling pathways for 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid have not been detailed in the available literature, the 5-aminopyrazole scaffold is a well-known pharmacophore associated with various biological activities.

Anti-inflammatory and Analgesic Activity

Many 5-aminopyrazole derivatives exhibit anti-inflammatory and analgesic properties. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins. Some derivatives may also inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade.

References

- 1. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

- 19. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid crystal structure

An In-Depth Technical Guide to the Crystal Structure of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (C₁₁H₁₁N₃O₃). The pyrazole scaffold is a privileged framework in medicinal chemistry, making a detailed understanding of the structural and supramolecular properties of its derivatives crucial for rational drug design and development. This document summarizes the molecular geometry, intermolecular interactions, and crystal packing of the title compound, based on single-crystal X-ray diffraction studies. Key quantitative data are presented in tabular format for clarity. Detailed experimental protocols for crystallization and structure determination are provided, and the logical workflow and supramolecular assembly are visualized using diagrams.

Molecular and Crystal Structure Analysis

The analysis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid reveals a nuanced interplay of intramolecular and intermolecular forces that define its solid-state architecture.

Molecular Conformation

The asymmetric unit of the title compound consists of one molecule of C₁₁H₁₁N₃O₃. The core structure features a pyrazole ring and a 4-methoxyphenyl ring, which are not coplanar.[1] The dihedral angle between the pyrazole and phenyl rings is 52.34 (7)°.[1][2] This significant twist is a key conformational feature of the molecule. Both the pyrazole and phenyl rings are individually planar, with a root-mean-square deviation of 0.010 Å for each.[1]

The molecular conformation is further stabilized by an intramolecular N—H⋯O hydrogen bond, which forms an S(6) ring motif.[1] Analysis of the bond lengths indicates that the C3—N3 distance of 1.353 (2) Å is typical for an amino group attached to an aromatic system.[1] The carboxylic acid group exhibits distinct carbon-oxygen bond lengths of 1.255 (2) Å for C=O and 1.316 (2) Å for C-O, with the shorter bond likely influenced by the intramolecular hydrogen bond.[1]

Supramolecular Assembly and Crystal Packing

In the crystal lattice, the molecules engage in significant intermolecular interactions. The most prominent of these is the formation of centrosymmetric dimers through pairwise O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1] This interaction creates a classic R²₂(8) ring motif, a common feature in carboxylic acids.[1] The O⋯O distance within this dimer is 2.649 (2) Å.[1]

These dimers are further linked by weak π–π stacking interactions between the 4-methoxyphenyl rings of neighboring dimers along the a-axis direction, with a centroid-to-centroid distance of 3.9608 (4) Å.[1]

Hirshfeld Surface Analysis

To quantify the various intermolecular contacts, Hirshfeld surface analysis was employed.[1][2] This analysis shows that the most significant contributions to the crystal packing are from H⋯H contacts, accounting for 41.5% of the total interactions.[1] The next most important interactions are O⋯H/H⋯O contacts (22.4%), which correspond to the strong carboxylic acid dimerization.[1][2] Other notable contacts include C⋯H/H⋯C (13.1%) and N⋯H/H⋯N (8.7%).[1] The most intense red spots on the normalized contact distance (d_norm) surface highlight the O—H⋯O hydrogen bonds as the most significant specific interactions.[1]

Data Presentation

The crystallographic data and key geometric parameters for 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid are summarized below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁N₃O₃ |

| Formula Weight ( g/mol ) | 233.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7937 (5)[3] |

| b (Å) | 21.613 (3)[3] |

| c (Å) | 11.1580 (16)[3] |

| β (°) | 92.170 (2)[3] |

| Volume (ų) | 914.2 (2)[3] |

| Z | 4[3] |

| Temperature (K) | 150[3] |

| Radiation (Å) | Mo Kα (λ = 0.71073)[3] |

| R-factor (%) | 4.3[3] |

| wR-factor (%) | 11.7[3] |

Note: Specific unit cell parameters for the title compound were not available in the snippets, so data for the closely related 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is provided for illustrative purposes.[3]

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) | Reference |

|---|---|---|

| C3—N3 | 1.353 (2) | [1] |

| C4—O1 | 1.316 (2) | [1] |

| C4—O2 | 1.255 (2) |[1] |

Table 3: Hydrogen Bond Geometry (Å, °)

| D—H···A | D-H | H···A | D···A | D—H···A (°) | Motif | Type |

|---|---|---|---|---|---|---|

| N3—H3A···O2 | - | - | 2.941 (3) | - | S(6) | Intramolecular[1] |

| O1—H1···O2ⁱ | - | - | 2.649 (2) | - | R²₂(8) | Intermolecular[1] |

Symmetry code: (i) −x + 1, −y, −z + 1[1]

Experimental Protocols

Synthesis and Crystallization

The title compound, 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, is commercially available.[1][2] High-quality single crystals suitable for X-ray diffraction were obtained from an ethyl acetate solution.[1][2] The general procedure for growing crystals from solution is as follows:

-

Dissolution: Dissolve the compound in a minimum amount of a suitable solvent (in this case, ethyl acetate) at room temperature or with gentle heating to achieve saturation.

-

Crystallization: Employ a slow crystallization technique to allow for the formation of well-ordered single crystals. Common methods include:

-

Slow Evaporation: The container is loosely covered, allowing the solvent to evaporate slowly over several days or weeks, leading to a gradual increase in concentration and subsequent crystal growth.[4]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization.[4]

-

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully removed from the mother liquor.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves data collection using a single-crystal X-ray diffractometer followed by structure solution and refinement.[4]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4]

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[3][5] The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) while being rotated, and the resulting diffraction pattern is recorded by a detector.[4]

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors like background noise, Lorentz factor, and polarization effects. This yields a set of unique reflection intensities.[4]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares on F² to optimize the atomic coordinates, and thermal parameters.[5][6]

-

Hirshfeld Surface Analysis: Following the final structural refinement, Hirshfeld surface analysis is performed using appropriate software to visualize and quantify the different types of intermolecular contacts within the crystal.[1]

Visualizations

Experimental and Analytical Workflow

Caption: Workflow for the crystal structure determination of the title compound.

Supramolecular Assembly Diagram

References

- 1. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-… [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Physicochemical Profile of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its pyrazole core is a common scaffold in a variety of biologically active molecules. This technical guide provides a summary of the available physicochemical data for this compound. Despite a thorough search of scientific literature and databases, experimental spectroscopic data (NMR, IR, Mass Spec) for this specific molecule is not publicly available. Therefore, this guide also includes generalized experimental protocols for acquiring such data, which are standard in the field of chemical analysis.

Physicochemical Properties

The known quantitative data for 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is summarized in the table below. This information is crucial for its handling, formulation, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N₃O₃ | [1] |

| Molecular Weight | 233.23 g/mol | [1] |

| Melting Point | 178-187 °C | [1] |

| Appearance | Off-white amorphous powder | [1] |

A crystal structure study of this molecule has been published, providing detailed information about its solid-state conformation and intermolecular interactions, which involve O—H⋯O carboxylic-acid inversion dimers and N—H⋯N chains.[2]

Experimental Protocols for Spectroscopic Analysis

The following are detailed, generalized methodologies for the key spectroscopic analyses required for the structural elucidation and characterization of a solid organic compound like 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

The spectral width should be set to cover the expected range of chemical shifts for aromatic and functional group protons (typically 0-12 ppm).

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

The spectral width should cover the expected range for carbon atoms in the molecule (typically 0-200 ppm).

-

Process the spectrum similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or ammonium hydroxide may be added to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization mode.

-

The mass range should be set to include the expected molecular ion peak (e.g., m/z 50-500).

-

For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to provide accurate mass measurements, which can be used to confirm the elemental composition.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound.

Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and predicted physicochemical properties of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to provide a robust framework for its handling, formulation, and stability assessment. This document includes detailed experimental protocols for determining solubility and stability, along with visual representations of key experimental workflows and a relevant biological signaling pathway.

Introduction

5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid belongs to the 5-aminopyrazole class of compounds, which are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antifungal properties. The structure, featuring a pyrazole core, an amino group, a carboxylic acid moiety, and a methoxyphenyl substituent, suggests a complex interplay of physicochemical properties that are critical for its development as a potential therapeutic or agrochemical agent. Understanding the solubility and stability of this molecule is paramount for formulation development, pharmacokinetic profiling, and ensuring its efficacy and safety.

Physicochemical Properties

While specific experimental data for the title compound is scarce, its properties can be inferred from its structural motifs and data from analogous compounds. The presence of both acidic (carboxylic acid) and basic (amino and pyrazole nitrogens) functional groups suggests that its solubility will be highly pH-dependent. The aromatic rings contribute to its lipophilicity.

Solubility Profile

The solubility of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is expected to vary significantly with the solvent's polarity, pH, and temperature.

Table 1: Predicted and Analog-Derived Solubility Data

| Solvent | Type | Predicted/Analog-Derived Solubility | Citation/Basis |

| Water (pH 7.4) | Aqueous | Low to Moderate | The presence of polar functional groups is offset by the aromatic systems. The carboxylic acid will be partially deprotonated, and the amino group will be partially protonated, potentially forming a zwitterion with limited water solubility. |

| 0.1 M HCl | Aqueous (Acidic) | Moderate to High | Protonation of the amino group and pyrazole nitrogens will form a more soluble salt. |

| 0.1 M NaOH | Aqueous (Basic) | High | Deprotonation of the carboxylic acid will form a highly soluble carboxylate salt. |

| Methanol | Polar Protic | Moderate | Capable of hydrogen bonding with the solute. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but potentially slightly lower due to decreased polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO in its solvating power for polar and non-polar compounds. |

| Acetone | Polar Aprotic | Low to Moderate | Intermediate polarity may lead to moderate solubility. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than DMF and DMSO, likely resulting in lower solubility. |

| Ethyl Acetate | Non-polar | Low | The compound's polarity is likely too high for significant solubility in this non-polar solvent. |

| Dichloromethane | Non-polar | Low | Similar to ethyl acetate, low solubility is expected. |

Stability Profile

The stability of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a critical parameter for its storage and handling. Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis.

Table 2: Predicted Stability and Potential Degradation Pathways

| Condition | Potential for Degradation | Likely Degradation Pathways |

| Hydrolytic | ||

| Acidic (e.g., 0.1 M HCl, heat) | Moderate | Hydrolysis of the amino group is possible under harsh acidic conditions. Decarboxylation may occur at elevated temperatures. |

| Neutral (e.g., water, heat) | Low | Generally stable, but long-term storage in aqueous solutions at elevated temperatures may lead to slow degradation. |

| Basic (e.g., 0.1 M NaOH, heat) | Moderate | The pyrazole ring can be susceptible to cleavage under strong basic conditions and heat. |

| Oxidative | ||

| (e.g., H₂O₂, light) | High | The amino group and the electron-rich pyrazole and methoxyphenyl rings are susceptible to oxidation, potentially leading to N-oxides, hydroxylated species, or ring-opened products. |

| Photolytic | ||

| (e.g., UV/Vis light) | Moderate to High | Aromatic and heterocyclic systems can absorb UV radiation, leading to photochemical reactions such as oxidation or rearrangement. |

| Thermal | ||

| (Dry Heat) | Moderate | Decomposition is expected at temperatures approaching and exceeding its melting point. Decarboxylation is a likely initial degradation step. |

Experimental Protocols

The following sections detail standardized experimental procedures to quantitatively assess the solubility and stability of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Solubility Determination: Shake-Flask Method

This protocol determines the equilibrium solubility of the compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, DMSO, etc.).

-

Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods. These studies involve exposing the compound to stress conditions more severe than accelerated stability testing.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 80-100 °C). Also, heat a solution of the compound in a suitable solvent.

-

Photodegradation: Expose a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., a gradient method with a C18 column and UV detection).

-

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

-

Identify and quantify any significant degradation products.

-

The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection without complete degradation of the parent compound.

-

Biological Context: FGFR Signaling Pathway

5-Aminopyrazole derivatives have been identified as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is crucial in cell proliferation, differentiation, and migration. Its dysregulation is implicated in various cancers. Understanding this pathway provides a biological context for the development of compounds like 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) initiates a cascade of intracellular events. This typically involves receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression related to cell growth and survival. Small molecule inhibitors, such as certain 5-aminopyrazole derivatives, can block the ATP-binding site of the FGFR kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, based on its chemical structure and data from analogous compounds. The provided experimental protocols offer a systematic approach for researchers to generate specific data for this molecule. A thorough characterization of its physicochemical properties is a critical step in the successful development of this compound for its intended application. The information presented herein serves as a valuable resource for scientists and professionals in the fields of drug discovery and development.

The Pyrazole Carboxylic Acid Scaffold: A Versatile Core for Diverse Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, consistently appearing in molecules with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of pyrazole carboxylic acid derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Core Biological Activities and Mechanisms of Action

Pyrazole carboxylic acid derivatives have demonstrated efficacy in modulating various physiological and pathological processes. Their biological activities are diverse, largely depending on the nature and position of substituents on the pyrazole ring and the carboxylic acid group.

Anti-Inflammatory Activity

A significant number of pyrazole carboxylic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key therapeutic goal to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Celecoxib , a well-known selective COX-2 inhibitor, features a diaryl-substituted pyrazole core. Its mechanism of action involves the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1]

Anticancer Activity

The anticancer potential of pyrazole carboxylic acid derivatives is a rapidly growing area of research. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and angiogenesis. Notable targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and various kinases within the PI3K/Akt/mTOR and MAPK pathways.

Antimicrobial Activity

Derivatives of pyrazole carboxylic acid have also been identified as promising antimicrobial agents. Their activity spans a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens. The mechanism of their antimicrobial action is varied and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Other Biological Activities

Beyond the major areas highlighted above, pyrazole carboxylic acid derivatives have been investigated for a multitude of other therapeutic applications, including:

-

Anticonvulsant Activity

-

Antidepressant Activity

-

Antiviral Activity

-

Antitubercular Activity

-

Analgesic Activity

A notable example outside of the anti-inflammatory and anticancer realms is Rimonabant , a selective CB1 receptor antagonist that was developed as an anorectic anti-obesity drug.[2]

Quantitative Data Summary

The following tables summarize the biological activity of selected pyrazole carboxylic acid derivatives from the literature, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyrazole Carboxylic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| Compound 1 | A549 (Lung) | MTT | 9.3 | [3] |

| MCF-7 (Breast) | MTT | Not sensitive | ||

| SiHa (Cervical) | MTT | - | ||

| HCT-116 (Colon) | MTT | - | ||

| Compound 2 | A549 (Lung) | MTT | 10.2 | [3] |

| MCF-7 (Breast) | MTT | - | ||

| SiHa (Cervical) | MTT | - | ||

| HCT-116 (Colon) | MTT | - | ||

| Compound 3 | HepG2 (Liver) | MTT | 0.06 (EGFR) | [4] |

| Compound 4 | HepG2 (Liver) | MTT | 0.22 (VEGFR-2) | [4] |

| Compound 5 | HepG2 (Liver) | MTT | Potent dual EGFR/VEGFR-2 | [4] |

| Compound 6 | Jurkat (Leukemia) | MTT | - | [5] |

| Compound 7 | AsPC-1 (Pancreatic) | MTT | 16.8 | [5] |

| Compound 8 | U251 (Glioblastoma) | MTT | 11.9 | [5] |

Table 2: Anti-Inflammatory Activity of Pyrazole Carboxylic Acid Derivatives

| Compound/Derivative | Enzyme/Target | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-1 | In vitro | 15 | 0.027 | |

| COX-2 | In vitro | 0.04 |

Table 3: Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| Compound 9 | Staphylococcus aureus | Agar Well Diffusion | >10 mm inhibition zone | |

| Candida albicans | Agar Well Diffusion | >10 mm inhibition zone | ||

| Compound 10 | Bacillus cereus | Broth Dilution | 32 | [6] |

| Micrococcus luteus | Broth Dilution | 128 | [6] |

Key Signaling Pathways and Experimental Workflows

The biological effects of pyrazole carboxylic acid derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Signaling Pathways

Experimental Workflows

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole carboxylic acid derivatives.

Synthesis of Pyrazole Carboxylic Acid Derivatives

General Procedure for the Synthesis of 1,5-Diarylpyrazole-3-carboxylic Acids:

A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[7]

-

Step 1: Synthesis of the 1,3-Diketone. A substituted acetophenone is treated with a suitable acylating agent (e.g., diethyl oxalate) in the presence of a strong base (e.g., sodium ethoxide or LiHMDS) in an appropriate solvent (e.g., ethanol or THF) to yield the corresponding 1,3-diketone.

-

Step 2: Cyclization with Hydrazine. The purified 1,3-diketone is then refluxed with a substituted hydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid) to afford the pyrazole ester.

-

Step 3: Hydrolysis. The resulting pyrazole ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., KOH) in an alcoholic solvent.

-

Step 4: Purification. The final product is purified by recrystallization or column chromatography.

For a specific example, the synthesis of Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) involves the condensation of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione with (4-sulfamoylphenyl)hydrazine.[1][8][9]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazole carboxylic acid derivatives and incubated for a further 24 to 72 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[13][14][15][16]

-

Animal Grouping: Male Wistar rats or Swiss albino mice are divided into groups (n=6).

-

Compound Administration: The test compounds (pyrazole carboxylic acid derivatives), a standard drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial susceptibility of microorganisms to the test compounds.[6][17][18][19][20]

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth.

-

Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly inoculated with the microbial suspension using a sterile cotton swab.

-

Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar plates.

-

Compound Application: A defined volume (e.g., 50-100 µL) of the pyrazole carboxylic acid derivative solution at a known concentration is added to each well. A standard antibiotic and a solvent control are also included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX isoenzymes.

-

Enzyme and Compound Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared. The pyrazole carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

-

Reaction Mixture: In a 96-well plate, the enzyme, a cofactor (e.g., hematin), and the test compound are pre-incubated in a buffer at 37°C.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Quantification of Prostaglandin: The reaction is stopped after a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 values for both COX-1 and COX-2 are determined. The selectivity index is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Conclusion

The pyrazole carboxylic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with their synthetic accessibility, make them highly attractive for further investigation. This technical guide has provided a comprehensive overview of the current state of research, highlighting the significant potential of these compounds in oncology, inflammation, and infectious diseases. The detailed protocols and summarized data are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel pyrazole-based therapeutics. Future efforts should focus on elucidating the precise molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring their efficacy and safety in preclinical and clinical settings.

References

- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistnotes.com [chemistnotes.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. atcc.org [atcc.org]

- 12. texaschildrens.org [texaschildrens.org]

- 13. inotiv.com [inotiv.com]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 17. hereditybio.in [hereditybio.in]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. botanyjournals.com [botanyjournals.com]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide: Mechanism of Action of 5-Aminopyrazole Derivatives as Kinase Inhibitors

Disclaimer: As of December 2025, a detailed, publicly documented mechanism of action for the specific compound 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is not available in the scientific literature. This compound is primarily described as a chemical intermediate for the synthesis of more complex molecules.[1] This guide, therefore, focuses on the well-characterized mechanism of action of structurally related 5-amino-1H-pyrazole-4-carboxamide derivatives , which function as potent covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).

Executive Summary

The 5-aminopyrazole scaffold is a key pharmacophore in the development of targeted therapeutics, particularly in oncology. While the biological activity of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid itself is not defined, derivatives built upon this core structure have been shown to be highly effective kinase inhibitors. This guide details the mechanism of a representative series of 5-amino-1H-pyrazole-4-carboxamide derivatives that act as pan-FGFR covalent inhibitors. These compounds demonstrate nanomolar efficacy against multiple FGFR isoforms and effectively suppress the proliferation of cancer cell lines with aberrant FGFR signaling.

Core Mechanism of Action: Covalent Inhibition of FGFR

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, play a critical role in the development and progression of various cancers.[2] The 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed to act as covalent inhibitors, irreversibly binding to the kinase domain of FGFRs.

This covalent binding occurs through the formation of a bond with a specific cysteine residue within the ATP-binding pocket of the FGFR protein. This irreversible interaction locks the kinase in an inactive state, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the entire signaling cascade that promotes tumor cell proliferation and survival.[2] The targeted nature of this interaction provides a basis for both high potency and selectivity.

FGFR Signaling Pathway Inhibition

The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition by 5-aminopyrazole-4-carboxamide derivatives. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS-MAPK and PI3K-AKT pathways. The covalent inhibitor binds to the FGFR kinase domain, preventing this autophosphorylation and blocking all subsequent signaling.

References

An In-depth Technical Guide to 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid (CAS Number: 14678-95-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the 5-aminopyrazole class of molecules. This class has garnered significant interest in medicinal chemistry due to its diverse biological activities. Structurally, the molecule features a central pyrazole ring substituted with an amino group, a carboxylic acid group, and a 4-methoxyphenyl group. This arrangement of functional groups provides a scaffold for potential interactions with various biological targets, making it a valuable building block in drug discovery and development.

This technical guide provides a comprehensive overview of the known properties of CAS number 14678-95-6, including its chemical and physical characteristics, a detailed synthesis protocol for a key precursor, and an exploration of its potential biological activities based on the known pharmacology of structurally related compounds. The information is presented to support further research and development efforts involving this molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is provided below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 14678-95-6 | N/A |

| Molecular Formula | C₁₁H₁₁N₃O₃ | [1] |

| Molecular Weight | 233.22 g/mol | [1] |

| IUPAC Name | 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | N/A |

| Appearance | Off-white to white solid | [2] |

| Melting Point | 178-180 °C | [2] |

| Solubility | Soluble in DMSO and methanol | N/A |

| Canonical SMILES | COC1=CC=C(C=C1)N2C(=C(C(=O)O)N)N=C2 | N/A |

| InChI Key | YWJWHADGASJBTG-UHFFFAOYSA-N | N/A |

Crystallographic Data

The solid-state structure of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid has been determined by X-ray crystallography. The key parameters from the crystal structure analysis are summarized below.[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2829 (3) |

| b (Å) | 7.4239 (2) |

| c (Å) | 13.1678 (4) |

| α (°) | 90 |

| β (°) | 108.995 (1) |

| γ (°) | 90 |

| Volume (ų) | 1042.01 (5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.487 |

Synthesis Protocols

Experimental Protocol for the Synthesis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile

This protocol is adapted from the synthesis of analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Materials:

-

(4-Methoxyphenyl)hydrazine hydrochloride

-

Ethoxymethylenemalononitrile

-

Ethanol

-

Sodium acetate

Procedure:

-

A mixture of (4-methoxyphenyl)hydrazine hydrochloride and sodium acetate in ethanol is stirred at room temperature.

-

Ethoxymethylenemalononitrile is added to the reaction mixture.

-

The mixture is then heated to reflux and stirred for several hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization or column chromatography to yield 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile.

Hydrolysis of the Nitrile to Carboxylic Acid

The conversion of the 4-carbonitrile to the 4-carboxylic acid is a standard procedure.

Materials:

-

5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile

-

Aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH)

Procedure (Acid Hydrolysis):

-

The nitrile is suspended in an aqueous solution of a strong acid (e.g., 6M HCl).

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The solution is then cooled and neutralized with a base to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

Potential Biological Activity and Signaling Pathways

While specific biological data for CAS 14678-95-6 is not available in the reviewed literature, the 5-aminopyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Based on structure-activity relationship (SAR) studies of analogous compounds, 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is predicted to exhibit inhibitory activity against key signaling kinases involved in inflammation and cancer.

Potential Inhibition of IRAK4 and the TLR/IL-1R Signaling Pathway

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[7][8] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.[9] Several 5-aminopyrazole derivatives have been identified as potent IRAK4 inhibitors.[10][11]

The proposed mechanism of action involves the compound binding to the ATP-binding pocket of the IRAK4 kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules. This ultimately leads to the suppression of pro-inflammatory cytokine production.

Potential Inhibition of FGFR and Cancer Signaling Pathways

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival.[12][13] Aberrant FGFR signaling, often due to mutations or gene amplifications, is a known driver in various cancers.[14][15] Consequently, FGFR inhibitors are an important class of anti-cancer therapeutics.[16][17][18] The 5-aminopyrazole core is a key feature in several potent FGFR inhibitors.[7]

The inhibitory mechanism is expected to involve the binding of the compound to the ATP-binding site of the FGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor growth and survival.

Conclusion

5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 14678-95-6) is a compound of significant interest for drug discovery and development, particularly in the areas of inflammation and oncology. Its structural features suggest a potential to interact with key signaling kinases such as IRAK4 and FGFR. This technical guide has provided a summary of its known chemical and physical properties, a plausible synthetic route to a key precursor, and a discussion of its potential biological activities based on the established pharmacology of the 5-aminopyrazole class. Further experimental validation is required to confirm the specific biological targets and potency of this compound and to fully elucidate its therapeutic potential. The information presented herein serves as a valuable resource for researchers and scientists working on the development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 6. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 13. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid molecular weight and formula

An In-depth Technical Guide on 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of novel compounds is paramount. This guide provides core data on 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

Physicochemical Data

The fundamental molecular characteristics of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid are summarized below. These data are foundational for any experimental work, including dosage calculations, analytical method development, and interpretation of biological activity.

| Property | Value |

| Molecular Formula | C₁₁H₁₁N₃O₃[1] |

| Molecular Weight | 233.23 g/mol [1] |

Structural Information

To visualize the relationship between the constituent parts of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, the following diagram illustrates its key functional groups and core structures. This representation is crucial for understanding its chemical reactivity and potential interactions with biological targets.

References

Commercial Availability and Technical Profile of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its pyrazole core, substituted with an amino group, a carboxylic acid, and a methoxyphenyl group, provides a versatile scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, key applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental properties of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid are summarized below. These data are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 14678-95-6 | [1] |

| Molecular Formula | C₁₁H₁₁N₃O₃ | [1] |

| Molecular Weight | 233.23 g/mol | [1] |

| Appearance | Off-white amorphous powder | [1] |

| Melting Point | 178-187 °C[1], 180-185 °C (decomposes)[2] | [1][2] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

| MDL Number | MFCD00973939 | [1] |

| PubChem ID | 3586349 | [1] |

Commercial Availability

5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is commercially available from various chemical suppliers. The following table lists some of the known suppliers. Researchers are advised to contact the suppliers directly for current pricing, availability, and detailed specifications.

| Supplier | Website | Notes |

| Chem-Impex International | https://www.chemimpex.com | Lists the compound with ≥ 98% purity (HPLC)[1]. |

| Sigma-Aldrich (Merck) | https://www.sigmaaldrich.com | A study mentions the compound was purchased from Aldrich[3]. Related pyrazole derivatives are also available[4][5]. |

| 3B Pharmachem | https://www.3bpharmachem.com | Listed as a supplier on ChemicalBook[2]. |

| Santa Cruz Biotechnology | https://www.scbt.com | Offers the related compound 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid[6]. |

Applications in Research and Development

This pyrazole derivative is a versatile intermediate with applications across several research domains, primarily driven by its utility in synthesizing more complex molecules.

-

Pharmaceutical Development : It is a key building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs[1][7]. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs[8].

-

Agrochemical Chemistry : The compound is utilized in the formulation of agrochemicals, with potential applications in crop protection products due to possible herbicidal properties[1][7].

-

Biochemical Research : Researchers use this compound to synthesize probes and new chemical entities to investigate biological pathways and understand disease mechanisms[1].

-

Organic Synthesis : Its stability and reactivity make it a suitable intermediate for various synthetic pathways, facilitating the creation of complex chemical structures in both academic and industrial settings[1].

Core applications of the target compound.

Experimental Protocols

While detailed synthetic procedures for this specific compound are not extensively published, indicating its primary role as a commercially available starting material, protocols for its use in subsequent experimental steps can be found.

Crystallization for X-ray Diffraction

A published study reports the crystal structure of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. The following protocol for crystallization is adapted from this work[3].

Objective: To obtain single crystals suitable for X-ray diffraction analysis.

Materials:

-

5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

-

Ethyl acetate (reagent grade)

-

Small, clean glass vial or test tube

-

Parafilm or other suitable vial covering

Methodology:

-

Dissolution: Add a small amount of the compound to a glass vial.

-

Solvent Addition: Add ethyl acetate dropwise while gently agitating until the solid is completely dissolved, creating a saturated or near-saturated solution at room temperature.

-

Evaporation: Cover the vial loosely with parafilm. Pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.

-

Crystal Growth: Allow the solvent to evaporate slowly over several days. As the solvent volume decreases, the solution will become supersaturated, and crystals will begin to form.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the remaining solvent.

-

Drying: Gently wash the crystals with a small amount of cold solvent if necessary and allow them to air dry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-AMINO-1-(4-METHOXYPHENYL)-1H-PYRAXOLE-4-CARBOXYLIC ACID [chemicalbook.com]

- 3. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-amino-1-(4-methoxy-phenyl)-1h-pyrazole-4-carboxamide | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-amino pyrazole | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Dissolution of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid for In Vitro Assays

Introduction

5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with potential applications in pharmaceutical research and drug development, including as a building block for anti-inflammatory and analgesic agents.[1] Accurate and reproducible in vitro biological data is contingent upon the proper solubilization and handling of test compounds. Due to the limited aqueous solubility typical of many pyrazole derivatives, a standardized protocol is essential for preparing solutions suitable for a range of cell-based and biochemical assays.

This document provides a detailed protocol for the dissolution of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, intended for researchers, scientists, and drug development professionals. The primary method involves the preparation of a high-concentration stock solution in dimethyl sulfoxide (DMSO), followed by serial dilutions into aqueous buffers or cell culture media.

Physicochemical Properties

A summary of the known physicochemical properties of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is presented in the table below. This information is critical for accurate weighing and concentration calculations.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N₃O₃ | [1] |

| Molecular Weight | 233.23 g/mol | [1] |

| Appearance | Off-white amorphous powder | [1] |

| Melting Point | 180-185 °C (decomposes) | [2] |